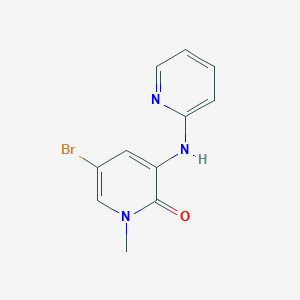
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one
概述
描述
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridin-2-ylamino substituent on a pyridin-2(1H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one typically involves the following steps:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The pyridin-2-ylamino group can be introduced through a nucleophilic substitution reaction between a suitable pyridinone derivative and 2-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or diaryl compounds.
科学研究应用
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
5-Bromo-1-methyl-3-(pyridin-3-ylamino)pyridin-2(1H)-one: Similar structure but with the amino group at a different position.
5-Bromo-1-methyl-3-(pyridin-4-ylamino)pyridin-2(1H)-one: Another positional isomer with the amino group at the 4-position.
5-Chloro-1-methyl-3-(pyridin-2-ylamino)pyridin-2(1H)-one: Similar compound with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H10BrN3O |
|---|---|
分子量 |
280.12 g/mol |
IUPAC 名称 |
5-bromo-1-methyl-3-(pyridin-2-ylamino)pyridin-2-one |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-8(12)6-9(11(15)16)14-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,14) |
InChI 键 |
NTLIDELDKVKEFO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)NC2=CC=CC=N2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
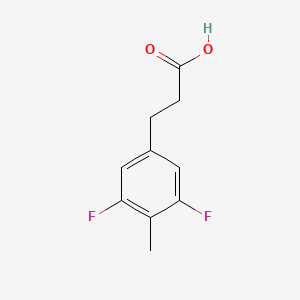
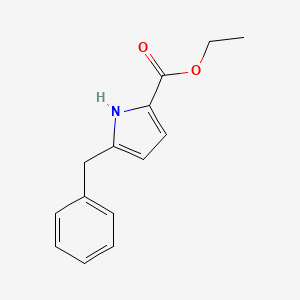
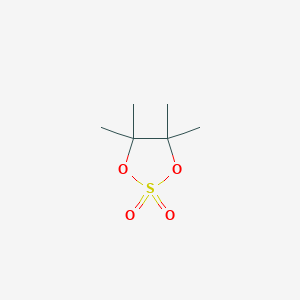
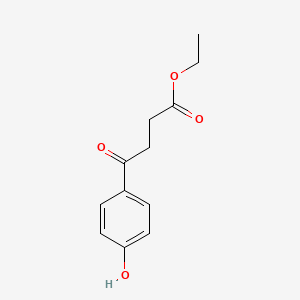
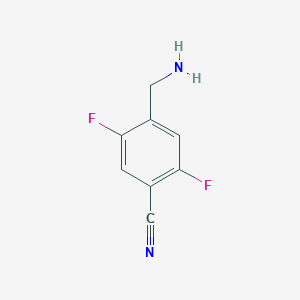
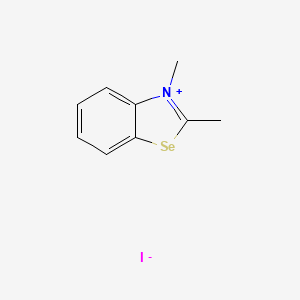
![2-Propenoic acid, (1S)-1-[(phenylmethoxy)methyl]-2-propen-1-yl ester](/img/structure/B8494391.png)
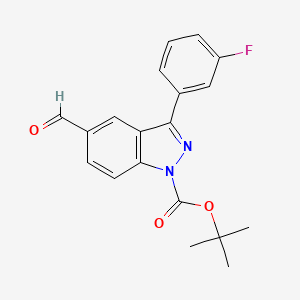
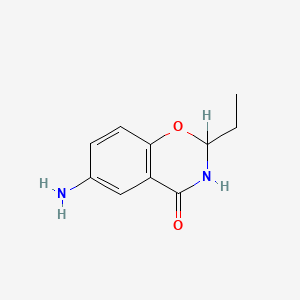
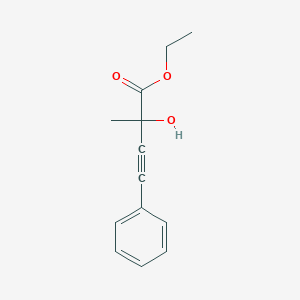
![N-cyclohexyl-4-[(4-methoxyphenoxy)methyl]cyclohexan-1-amine](/img/structure/B8494418.png)
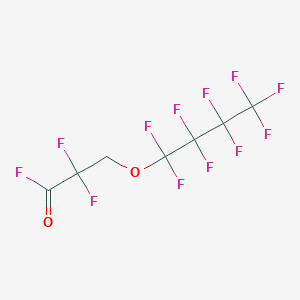
![Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate](/img/structure/B8494427.png)
![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8494438.png)
